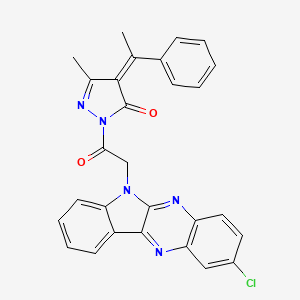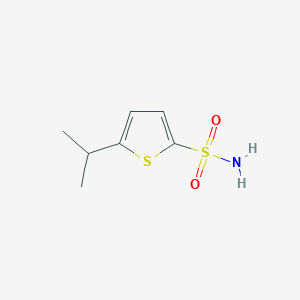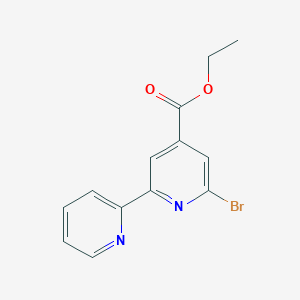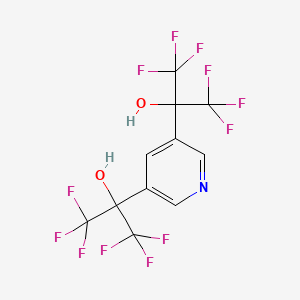
2,2'-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) is a fluorinated organic compound characterized by the presence of a pyridine ring substituted at the 3 and 5 positions with 1,1,1,3,3,3-hexafluoropropan-2-ol groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) typically involves the reaction of pyridine derivatives with hexafluoropropanol. One common method includes the use of hydrogen fluoride and isopropanol to produce 1,1,1,3,3,3-hexafluoropropan-2-ol, which is then reacted with a pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorine atoms in the hexafluoropropanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoropropan-2-ol: A simpler fluorinated alcohol with similar properties but lacking the pyridine ring.
3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol): Another pyridine-based compound with different substituents, used in similar applications.
Uniqueness
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) is unique due to its combination of a pyridine ring and highly fluorinated alcohol groups. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in specialized applications.
Properties
Molecular Formula |
C11H5F12NO2 |
|---|---|
Molecular Weight |
411.14 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C11H5F12NO2/c12-8(13,14)6(25,9(15,16)17)4-1-5(3-24-2-4)7(26,10(18,19)20)11(21,22)23/h1-3,25-26H |
InChI Key |
HNRUXCPLONENTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
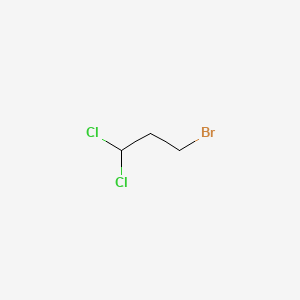
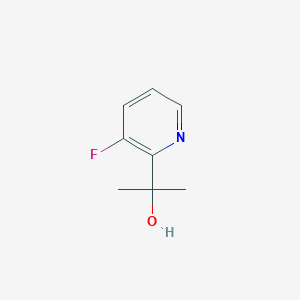
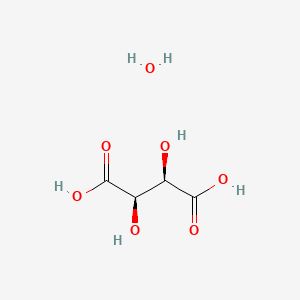
![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
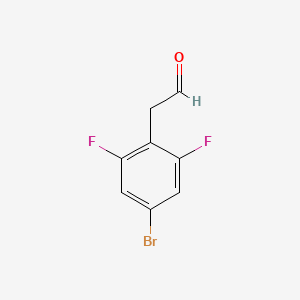
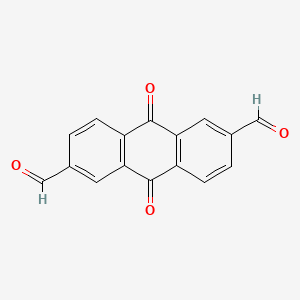
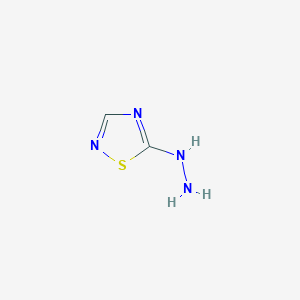
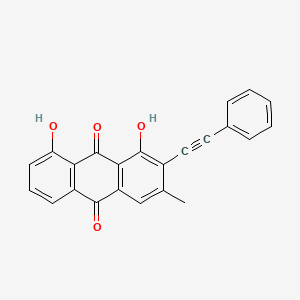
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
